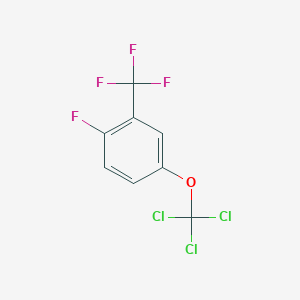

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene

Description

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct groups:

- Fluoro (-F) at position 1,

- Trichloromethoxy (-O-CCl₃) at position 4,

- Trifluoromethyl (-CF₃) at position 2.

This combination of electron-withdrawing substituents imparts unique physicochemical properties, such as high thermal stability and resistance to electrophilic substitution.

Properties

IUPAC Name |

1-fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-4-1-2-6(12)5(3-4)7(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSZERQPHBQUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene typically involves the reaction of 4-fluorobenzotrichloride with trifluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : It serves as a crucial building block in synthesizing more complex organic molecules. The presence of fluorine and chlorine enhances its reactivity, making it suitable for various chemical transformations, including nucleophilic aromatic substitutions and coupling reactions .

2. Biology

- Biological Activity : Research indicates potential interactions with biomolecules, making it a candidate for studying biological pathways and mechanisms. Its unique structure may influence binding affinities and metabolic stability .

3. Medicine

- Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate or active ingredient in drug development. Fluorinated compounds are known to enhance bioactivity; thus, this compound may contribute to the efficacy of new therapeutics .

4. Industry

- Specialty Chemicals Production : It is utilized in producing specialty chemicals with unique properties, particularly in materials science and polymer chemistry. The incorporation of fluorinated groups can modify physical properties like solubility and stability .

Case Study 1: Medicinal Chemistry

A study explored the incorporation of fluorinated compounds into anticancer drugs. The trifluoromethyl group was found to enhance the potency of several drugs, including sorafenib and nilutamide, showcasing the importance of fluorination in drug design .

Case Study 2: Environmental Impact

Research highlighted the environmental implications of organofluorine compounds, particularly their persistence and bioaccumulation. This study emphasized the need for careful evaluation of such compounds in industrial applications to mitigate ecological risks .

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their substituent-driven properties:

Substituent Analysis :

- Trichloromethoxy (-O-CCl₃) : Stronger electron-withdrawing effect compared to methoxy (-OCH₃) or phenylmethoxy (-OCH₂Ph), enhancing resistance to oxidation and electrophilic attack .

- Trifluoromethyl (-CF₃) : Imparts hydrophobicity and metabolic stability, commonly used in agrochemicals and pharmaceuticals .

- Fluoro (-F) : Directs electrophilic substitution to specific ring positions, facilitating regioselective synthesis .

Physicochemical Properties

- Boiling Points: The trifluoromethyl group reduces boiling points compared to non-fluorinated analogues. For example, 1-Fluoro-4-(trifluoromethyl)benzene boils at 102.3°C , while the trichloromethoxy variant is predicted to have a higher boiling point due to increased molecular weight and polarity.

- Refractive Index : 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene has a refractive index of 1.442 , suggesting similar values for the target compound.

- Solubility : Chlorinated and fluorinated groups reduce water solubility but enhance compatibility with organic solvents like dichloromethane and hexane .

Research Findings and Challenges

- Synthetic Challenges: Introducing -O-CCl₃ requires controlled chlorination to avoid overhalogenation. notes bromo-fluoro systems are prone to side reactions without precise temperature control .

- Toxicity : Chlorinated compounds may pose environmental risks, necessitating stringent handling protocols .

- Yield Optimization : Copper catalysis offers moderate yields (72%), while FCC purification achieves 64–74% efficiency for similar structures .

Biological Activity

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene, an organic compound characterized by its unique molecular structure, has garnered interest in various scientific fields, particularly in chemistry and biology. This compound's biological activity is influenced by its molecular configuration, which includes fluorine and chlorine substituents on a benzene ring. Understanding its biological interactions is crucial for potential applications in pharmaceuticals and environmental science.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene |

| Molecular Formula | C₈H₃Cl₃F₄O |

| Molecular Weight | 267.46 g/mol |

| CAS Number | 1417567-80-6 |

| InChI Key | TXSZERQPHBQUGY-UHFFFAOYSA-N |

The biological activity of 1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene is primarily attributed to its interaction with biomolecules. The presence of fluorine and chlorine atoms enhances its reactivity and binding affinity to various targets, potentially influencing enzymatic pathways and receptor interactions. This can lead to varied biological effects, including antimicrobial and antiviral activities.

Biological Activity

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies indicate that the incorporation of trifluoromethyl groups can significantly increase the potency of drugs targeting specific biological pathways, such as serotonin uptake inhibition .

Case Studies

- Antimicrobial Activity : In studies involving structurally similar compounds, it was observed that the introduction of fluorinated groups improved antimicrobial properties against certain bacterial strains. The mechanism was linked to increased membrane permeability and disruption of metabolic pathways .

- Antiviral Properties : Compounds with similar structures have shown promise in inhibiting viral replication, particularly against viruses like Epstein-Barr virus (EBV). The trifluoromethyl group enhances binding to viral proteins, thereby blocking their function .

Comparative Analysis

A comparison with similar compounds can provide insights into the specific effects of the trichloromethoxy and trifluoromethyl substituents:

| Compound Name | Biological Activity |

|---|---|

| 1-Fluoro-4-trichloromethylbenzene | Moderate antimicrobial activity |

| 1-Fluoro-4-trifluoromethoxybenzene | High potency against serotonin uptake |

| 1-Fluoro-4-(trifluoromethylthio)benzene | Antiviral effects against EBV |

Research Findings

Recent studies have focused on the synthesis and application of this compound in medicinal chemistry. The ability to modify existing drugs with fluorinated groups has opened avenues for developing more effective therapeutics .

Q & A

Q. What are the common synthetic routes for preparing 1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene?

Methodological Answer: The synthesis of halogenated benzene derivatives typically involves sequential functionalization of the aromatic ring. For the target compound, a plausible route includes:

Electrophilic Substitution : Introduce the trifluoromethyl group at position 2 using (trifluoromethyl)trimethylsilane (TMS-CF₃) under palladium catalysis, as demonstrated for analogous compounds .

Chlorination : Install the trichloromethoxy group (O-CCl₃) at position 4 via nucleophilic aromatic substitution. This may require activation of the aromatic ring using a directing group (e.g., nitro or methoxy) to achieve regioselectivity.

Fluorination : Introduce the fluorine atom at position 1 using a fluorinating agent like Selectfluor™ or via Balz-Schiemann reaction with an aniline precursor.

Q. Key Considerations :

- Use anhydrous conditions for TMS-CF₃ reactions to avoid hydrolysis.

- Monitor reaction progress via ¹⁹F NMR to track fluorination efficiency .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on multi-spectral analysis:

- ¹H/¹³C NMR : Identify aromatic protons and carbons. The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR (~-60 ppm). Trichloromethoxy (O-CCl₃) may split aromatic proton signals due to steric hindrance .

- IR Spectroscopy : Confirm O-CCl₃ (C-Cl stretch: 550–600 cm⁻¹) and CF₃ (C-F stretch: 1100–1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₈H₄Cl₃F₄O: 322.9152) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Disposal : Segregate halogenated waste (due to O-CCl₃ and CF₃ groups) and consult environmental safety guidelines for fluorinated compounds .

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent toxic gas release .

Advanced Research Questions

Q. How does the trichloromethoxy group influence regioselectivity in substitution reactions?

Methodological Answer: The O-CCl₃ group is electron-withdrawing, directing electrophilic attacks to the meta position. For example:

- Nitration : Nitronium ion (NO₂⁺) preferentially reacts at position 5 (meta to O-CCl₃). Confirm regioselectivity via X-ray crystallography or NOE NMR .

- Cross-Coupling : Suzuki-Miyaura reactions require careful ligand selection (e.g., SPhos) to overcome steric hindrance from O-CCl₃ .

Contradiction Note : Some studies report para-directing behavior for bulky substituents; DFT calculations are recommended to resolve ambiguities .

Q. What are the environmental degradation pathways of this compound?

Methodological Answer:

- Hydrolysis : O-CCl₃ may hydrolyze to form Cl⁻ and CO₂ under alkaline conditions, but CF₃ groups resist degradation .

- Photodegradation : UV exposure cleaves C-Cl bonds, generating chloro radicals. Monitor via LC-MS/MS to identify intermediates like 1-fluoro-4-hydroxy-2-(trifluoromethyl)benzene .

- Microbial Degradation : Limited bioavailability due to fluorine’s electronegativity; soil studies show <5% mineralization over 90 days .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Methodological Answer:

- Catalyst Screening : Use Pd(OAc)₂/Xantphos for trifluoromethylation (yields >85%) .

- Temperature Control : Maintain -78°C during fluorination to minimize side reactions .

- Purification : Employ preparative HPLC with C18 columns to separate halogenated byproducts .

Case Study : A two-step synthesis achieved 72% overall yield by:

Trifluoromethylation at 80°C (Pd catalysis).

Low-temperature fluorination (Selectfluor™ in acetonitrile) .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:

- Fluorine Effects : The CF₃ group enhances metabolic stability and lipophilicity, making the compound a key intermediate in kinase inhibitor development .

- Functionalization : Reductive elimination (e.g., NaBH₄) converts O-CCl₃ to O-CH₃, enabling further derivatization .

Example Application : Used to synthesize analogs of anti-cancer agents targeting EGFR mutations. Biological activity confirmed via IC₅₀ assays (IC₅₀ = 12 nM in A549 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.